

Pharmacokinetics and pharmacodynamics of Dapagliflozin propanediol hydrate

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An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of **Dapagliflozin Propanediol Hydrate**

Introduction

Dapagliflozin, available as **dapagliflozin propanediol hydrate**, is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is predominantly expressed in the S1 segment of the proximal renal tubules and is responsible for the majority of glucose reabsorption from the glomerular filtrate.[3][4][5][6] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose and sodium, leading to urinary glucose excretion (glucosuria) and a mild osmotic diuresis.[3][5][6][7] This mechanism of action is independent of insulin secretion or action, making it an effective therapeutic option for improving glycemic control in patients with type 2 diabetes mellitus (T2DM).[1][5] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of dapagliflozin, detailed experimental protocols from key studies, and visualizations of its mechanism and related pathways.

Pharmacokinetics

Dapagliflozin is rapidly absorbed and extensively distributed following oral administration. Its pharmacokinetic profile is dose-proportional over a wide range and is not significantly altered by repeated dosing.[3][4][8][9]



Absorption, Distribution, Metabolism, and Excretion (ADME)

The key pharmacokinetic parameters of dapagliflozin following oral administration are summarized in the table below.



Parameter	Value	Description
Absorption		
Time to Peak (Tmax)	~1.5 - 2 hours (fasted state)[3] [4][10][11]	Administration with a high-fat meal can delay Tmax by approximately 1 hour but does not meaningfully alter total exposure (AUC).[12]
Oral Bioavailability	78%[3][4][5]	Demonstrates good absorption from the gastrointestinal tract.
Distribution		
Volume of Distribution (Vd)	118 L[3][4]	Indicates extensive extravascular distribution of the drug.
Protein Binding	~91%[11]	Dapagliflozin is highly bound to plasma proteins.
Metabolism		
Primary Enzyme	UGT1A9 (Uridine diphosphate- glucuronosyltransferase 1A9) [3][4][11]	Metabolism occurs mainly in the liver and kidneys.[3][4][11]
Major Metabolite	Dapagliflozin 3-O- glucuronide[3][4][11]	This is an inactive metabolite with no SGLT2 inhibitory activity at clinically relevant exposures.[3][4]
Oxidative Metabolism	Minor Pathway[11]	CYP-mediated metabolism is not a significant clearance route.[13]
Excretion		
Terminal Half-life (t1/2)	~12.9 hours (for a 10 mg dose) [3][4][10]	Allows for once-daily dosing.



Renal Clearance (Parent)	<2% of dose recovered in urine as parent drug[3][4][5]	Renal excretion is a minor elimination pathway for the unchanged drug.
Metabolite Excretion	~61% of a dose is recovered in urine as dapagliflozin 3-O-glucuronide[3]	The inactive metabolite is primarily cleared via renal excretion.
Total Recovery	~75% in urine and ~21% in feces (as parent and metabolites)[4]	

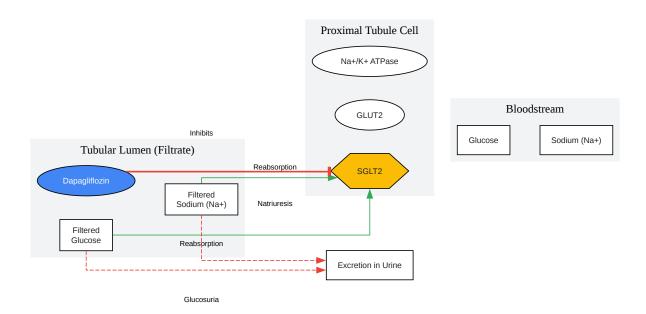
Pharmacodynamics

The primary pharmacodynamic effect of dapagliflozin is the inhibition of renal glucose reabsorption, which directly translates to its clinical effects on glycemic control and other related physiological parameters.

Mechanism of Action

Dapagliflozin is a competitive inhibitor of SGLT2 in the proximal convoluted tubule of the kidney.[14] This inhibition reduces the transport of glucose and sodium from the tubular lumen back into the bloodstream, thereby increasing their excretion in the urine.[6][7][10] This glucosuric effect lowers plasma glucose levels in an insulin-independent manner.[5]





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Caption: Mechanism of SGLT2 Inhibition by Dapagliflozin.

Dose-Dependent Effects

The pharmacodynamic effects of dapagliflozin are dose-dependent. Studies have shown a direct correlation between the dose of dapagliflozin and the amount of urinary glucose excretion (UGE).



Dose	Effect on Urinary Glucose Excretion (UGE)
2.5 - 20 mg/day	Dose-related increases in the amount of glucose excreted in the urine were observed in both healthy subjects and patients with T2DM.[9]
10 mg/day	Results in the excretion of approximately 70 grams of glucose per day in patients with T2DM. [5]
≥20 mg/day	Maximal increases in UGE were observed at doses of 20 mg/day and higher.[3][4]

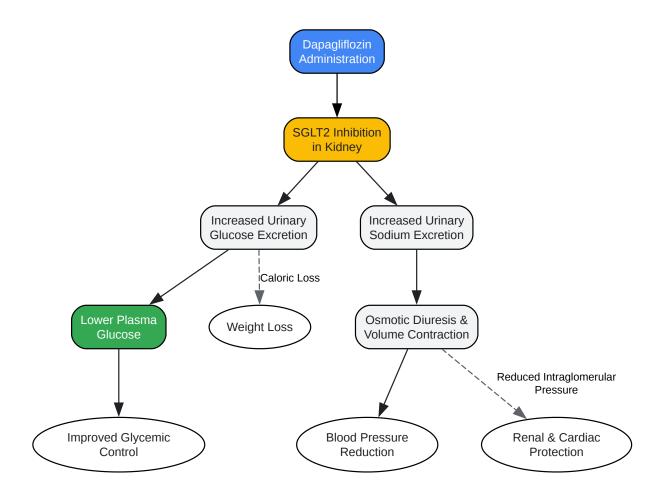
These changes in UGE are directly associated with dose-related decreases in plasma glucose parameters.[3][9]

Pleiotropic Effects

Beyond glycemic control, dapagliflozin's mechanism induces several other physiological effects that contribute to its cardiorenal benefits:

- Sodium and Fluid Homeostasis: By inhibiting sodium reabsorption, dapagliflozin increases sodium delivery to the distal tubule, leading to mild osmotic diuresis and a reduction in intravascular volume.[5][6][13] This contributes to a reduction in both cardiac preload and afterload.[5] In patients with chronic kidney disease, dapagliflozin demonstrates a fluid homeostatic action, reducing fluid volume in patients with fluid retention.[15]
- Renal Protection: Dapagliflozin decreases intraglomerular pressure through tubuloglomerular feedback, which is thought to contribute to its long-term renal-protective effects.[5]
- Metabolic and Inflammatory Pathways: Preclinical studies suggest that dapagliflozin may ameliorate diabetic nephropathy by inhibiting inflammation and oxidative stress in the kidney.
 [16] Network pharmacology analyses have implicated its interaction with pathways such as the PI3K-Akt and MAPK signaling pathways, which are involved in cellular processes like oxidative stress and endothelial function.





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Caption: Downstream Physiological Effects of Dapagliflozin.

Experimental Protocols

The characterization of dapagliflozin's pharmacokinetic and pharmacodynamic profile has been established through a series of in vitro, preclinical, and clinical studies.

In Vitro Assays: SGLT2 Inhibition and Selectivity

- Objective: To determine the potency and selectivity of dapagliflozin for human SGLT2 versus SGLT1.
- Methodology: Cell-based assays measuring the uptake of a glucose analog (e.g., radiolabeled α-methyl-D-glucopyranoside) are utilized.[19]



- Stable cell lines (e.g., CHO or HEK293) are engineered to express human SGLT1 or SGLT2 transporters.
- Cells are incubated with varying concentrations of dapagliflozin.
- The radiolabeled glucose analog is added, and its uptake into the cells via the SGLT transporters is measured over time.
- The concentration of dapagliflozin required to inhibit 50% of the glucose analog uptake (IC50) is calculated for both SGLT1 and SGLT2.
- Key Finding: Dapagliflozin potently and selectively inhibits SGLT2 with over 1,400-fold greater selectivity compared to SGLT1, minimizing effects on intestinal glucose absorption which is mediated by SGLT1.[13]

Preclinical In Vivo Models

- Objective: To assess the effects of dapagliflozin on glucosuria, glucose tolerance, and longterm glycemic control in animal models of diabetes.
- Methodology:
 - Animal Models: Studies have utilized normal rats, Zucker diabetic fatty (ZDF) rats (a model of T2DM), and db/db mice.[16][19][20][21]
 - Drug Administration: Dapagliflozin is administered orally, often once daily, at various doses
 (e.g., 0.1 to 1.0 mg/kg).[19]
 - Pharmacodynamic Assessments:
 - Urine Collection: Urine is collected over specified intervals (e.g., 24 hours) to measure total glucose excretion and volume.[21]
 - Blood Sampling: Blood samples are taken to measure fasting and postprandial plasma glucose levels.[19]
 - Hyperinsulinemic-Euglycemic Clamp: This technique is used to assess improvements in insulin sensitivity by measuring the glucose infusion rate required to maintain



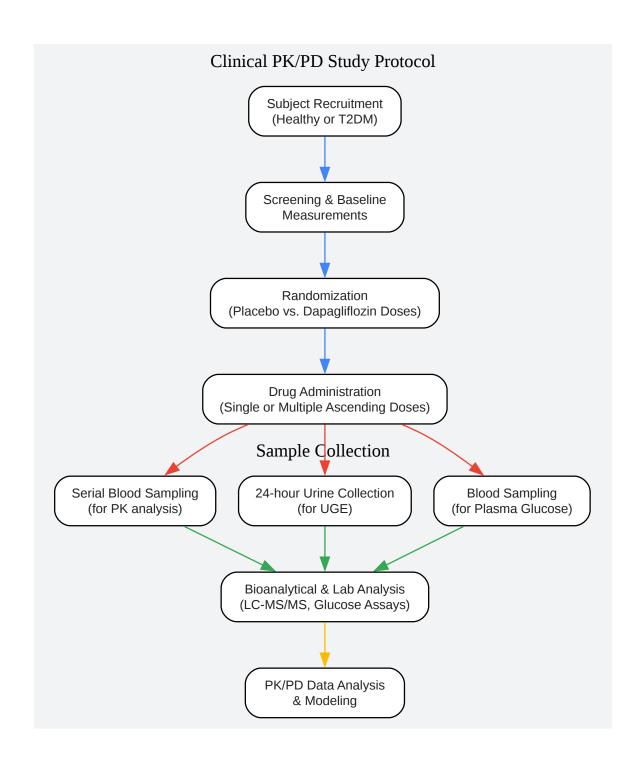
euglycemia under hyperinsulinemic conditions.[19]

 Key Findings: Dapagliflozin induced acute renal glucose excretion, improved glucose tolerance, and reduced hyperglycemia in diabetic rat models.[19] Long-term treatment lowered fasting and fed glucose levels and improved glucose utilization.[19]

Human Clinical Pharmacology Studies

- Objective: To characterize the pharmacokinetics and pharmacodynamics of dapagliflozin in humans.
- Methodology:
 - Study Design: Randomized, single- and multiple-ascending dose (SAD and MAD) studies are conducted in both healthy volunteers and patients with T2DM.[9]
 - Dosing: Subjects receive single oral doses (e.g., 2.5-50 mg) or multiple once-daily doses for a set period (e.g., 14 days).[9]
 - Pharmacokinetic Assessment: Serial blood samples are collected at predefined time points post-dose to measure plasma concentrations of dapagliflozin and its 3-Oglucuronide metabolite using validated analytical methods (e.g., LC-MS/MS). PK parameters (Cmax, AUC, t1/2, etc.) are then calculated.
 - Pharmacodynamic Assessment: 24-hour urine collections are performed to quantify the amount of glucose excreted. Blood samples are analyzed for plasma glucose parameters (fasting plasma glucose, postprandial glucose).[9]





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Caption: General Workflow for a Clinical PK/PD Study.

Conclusion



Dapagliflozin propanediol hydrate exhibits a predictable pharmacokinetic profile characterized by rapid oral absorption, extensive distribution, and a half-life suitable for oncedaily dosing. Its metabolism leads to an inactive glucuronide metabolite that is primarily cleared by the kidneys. The pharmacodynamics are directly linked to its mechanism of potent and selective SGLT2 inhibition, resulting in dose-dependent glucosuria and effective lowering of plasma glucose. The extensive preclinical and clinical data underscore a well-defined relationship between its pharmacokinetic properties and pharmacodynamic effects, providing a solid foundation for its therapeutic use in managing type 2 diabetes and its associated cardiorenal complications.

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